1-Thiaspiro[3.5]nonan-7-one
Description
Properties
IUPAC Name |
1-thiaspiro[3.5]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYDBMAZFIGNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Thiaspiro[3.5]nonan-7-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable ketone with a thiol under acidic conditions to form the thiaspiro compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Thiaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 1-Thiaspiro[3.5]nonan-7-one serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows for the creation of derivatives with varied chemical properties, expanding its utility in organic synthesis.
Biology
- Bioactive Molecule : Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have explored its interactions with various biological targets, suggesting its role in modulating biological pathways.
Medicine
- Therapeutic Applications : Ongoing research is investigating the therapeutic potential of this compound in drug development. Its unique chemical structure may lead to new treatments for diseases, particularly those involving microbial infections or cancer.
Industrial Applications
- Material Development : In industry, this compound is utilized in developing new materials with unique properties, such as polymers and catalysts. Its ability to alter physical properties makes it valuable for creating innovative solutions in material science.
Case Studies
Several studies have highlighted the practical applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various pathogens, suggesting potential use in antibiotic development.
- Cancer Treatment Research : Research indicated that certain analogs could inhibit tumor growth in vitro, showcasing the compound's potential in cancer therapy.
Mechanism of Action
The mechanism of action of 1-Thiaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes critical data for 1-Thiaspiro[3.5]nonan-7-one and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature(s) |
|---|---|---|---|---|
| This compound | C₈H₁₂OS | 156.24 | 1557247-28-5 | Sulfur in spiro ring |
| 1-Oxaspiro[3.5]nonan-7-one | C₈H₁₂O₂ | 140.18 | 1823366-07-9 | Oxygen in spiro ring |
| 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one | C₁₃H₁₅NO₂ | 217.26 | 1909313-86-5 | Oxygen and nitrogen; phenyl substituent |
| 7-Azaspiro[3.5]nonan-2-one | C₇H₁₁NO | 141.17 | 1365570-36-0 | Nitrogen in spiro ring |
| 2-oxa-5,8-diazaspiro[3.5]nonan-7-one | C₆H₁₀N₂O₂ | 142.16 | 1546282-91-0 | Oxygen and two nitrogens in spiro ring |
| Spiro[3.5]nonan-7-one | C₉H₁₄O | 138.21 | CID 15091318 | Base structure with no heteroatoms |
| 2-Thiaspiro[3.5]nonan-7-one, 2,2-dioxide | C₈H₁₂O₃S | 188.24 | 2060042-83-1 | Sulfur oxidized to sulfone group |
Comparative Analysis
Electronic and Reactivity Differences
- 1-Thiaspiro vs. 1-Oxaspiro : Sulfur’s larger atomic size and lower electronegativity compared to oxygen reduce ring strain and alter reactivity. Thia derivatives may exhibit enhanced metabolic stability in pharmaceutical contexts .
- Aza vs. Thia Analogs: The nitrogen in 7-Azaspiro[3.5]nonan-2-one (CAS: 1365570-36-0) introduces basicity and hydrogen-bonding capacity, making it suitable for drug design targeting enzymes or receptors .
Biological Activity
1-Thiaspiro[3.5]nonan-7-one is a unique spirocyclic compound characterized by its distinctive structural features, including a sulfur atom and a ketone functional group. This structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound has the molecular formula C8H12OS. The compound's spirocyclic structure is formed by connecting two rings through a single sulfur atom, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:
- Enzyme Interaction : The sulfur atom can participate in nucleophilic attacks, while the ketone group can form hydrogen bonds, facilitating interactions with enzymes and proteins.
- Antimicrobial Activity : Preliminary studies suggest that similar spiro compounds exhibit antibacterial properties, indicating potential for this compound in antimicrobial applications.
Table 1: Summary of Biological Activities
Study 1: Antimicrobial Properties
A study investigating the antimicrobial effects of spiro compounds found that derivatives similar to this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was primarily linked to disruption of bacterial cell wall synthesis.
Study 2: Cytotoxic Effects
Research published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of spirocyclic compounds on various cancer cell lines. In vitro assays indicated that this compound could induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.
Study 3: Enzyme Inhibition
Investigations into the enzyme inhibition capabilities of sulfur-containing compounds revealed that this compound could inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer. This inhibition may enhance T-cell responses against tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
